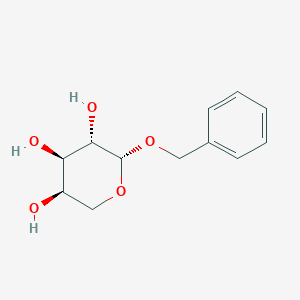

Benzyl beta-D-Arabinopyranoside

Übersicht

Beschreibung

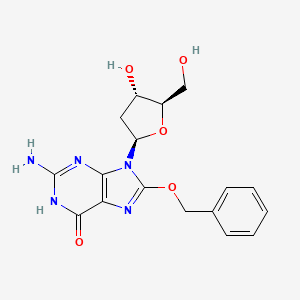

Benzyl beta-D-arabinopyranoside (BBA) is a synthetic sugar molecule that has been used in scientific research for many years. BBA is a naturally occurring sugar molecule, but it has been modified to have a benzyl group attached to the arabinose ring. This modification makes BBA an ideal molecule for use in a variety of laboratory experiments. BBA is used in a variety of scientific research applications, including biochemical and physiological studies, as well as in the development of new drugs.

Wissenschaftliche Forschungsanwendungen

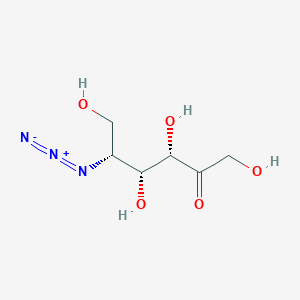

Synthesis and Hydrogenolysis : Benzyl beta-D-Arabinopyranoside derivatives were synthesized, demonstrating their utility in hydrogenolysis reactions. The study found that hydrogenolysis of the exo-isomers of these derivatives primarily yielded 4-hydroxy-3-O-benzyl derivatives, whereas endo-isomers mainly produced 3-hydroxy-4-O-benzyl derivatives (Lipták, 1978).

13C-NMR Study for Synthesis and Analysis : Another research explored the reaction of this compound with α-acetobromo-glucose and α-acetobromo-rhamnose, leading to the synthesis of various disaccharides. The study emphasized the importance of NMR spectroscopic methods in the analysis of these compounds (Lipták et al., 1982).

Selective Benzoylation : Research on the selective benzoylation of this compound resulted in various benzoylated derivatives. This study provided insights into the preparation of L-arabinose and D-xylose derivatives, offering significant implications for carbohydrate chemistry (Sivakumaran & Jones, 1967).

Synthesis of Saponin Fragments : The synthesis of disaccharides and trisaccharides related to the oat root triterpenoid saponin Avenacin A-1 has been reported, using this compound as a starting material (Mukhopadhyay & Field, 2004).

Selective Tosylation : A study demonstrated the direct selective tosylation of this compound, leading to various tosyl derivatives. This method was highlighted for its ease and efficiency compared to indirect methods using temporary masking groups (Friedman et al., 1970).

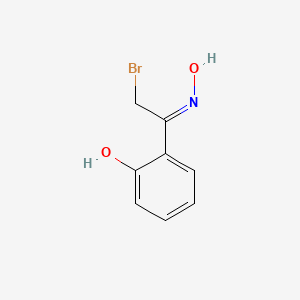

Epimerization via Enolation and Cycloaddition : Research on the epimerization of carbonyl-C-glycosides revealed that treatment with NaOMe resulted in anomeric epimerization, offering insights into carbohydrate stereochemistry (Wang et al., 2003).

Regioselective Reactions : The regioselective reactions of partially protected sugars were studied, leading to the synthesis of various derivatives of this compound. This research contributes to the field of synthetic carbohydrate chemistry (Schmidt et al., 1985).

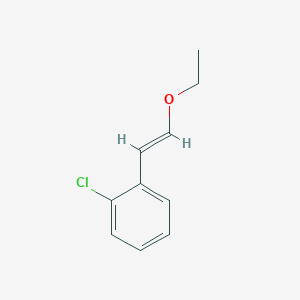

Synthesis of Cyclopropylphosphonate Pyranosides : A study on the reaction of this compound derivatives with diethyl cyanomethylphosphonate led to the synthesis of cyclopropanated sugar derivatives, which are structurally related to the antibiotic phosphonomycin (Fatima et al., 1991).

Glycosides in Grapes : this compound derivatives were identified in Vitis vinifera grapes, co-occurring with disaccharide glycosides of monoterpenes, which is significant for understanding grape chemistry (Williams et al., 1983).

Antithrombotic Activity : A synthesis study of various arabinopyranosides, including derivatives of this compound, showed strong oral antithrombotic effects in rats, suggesting potential pharmaceutical applications (Bozo et al., 1998).

Wirkmechanismus

Target of Action

Benzyl beta-D-Arabinopyranoside is a complex molecule with a molecular formula of C12H16O5 It is known that arabinose and its derivatives often interact with various enzymes and proteins in biological systems .

Mode of Action

It is known that arabinose derivatives can interact with enzymes such as α-l-arabinofuranosidases . These enzymes mediate the hydrolysis of glycosidic bonds, which could potentially be influenced by the presence of this compound .

Biochemical Pathways

Arabinose and its derivatives, including this compound, are involved in various biochemical pathways. For instance, arabinose is a key component of plant cell walls and is involved in the synthesis of arabinose-containing polymers/compounds . It is also involved in the synthesis of biochemically important molecules such as flavonoids, saponins, and signaling peptides .

Pharmacokinetics

It is known that the compound is solid at room temperature and soluble in dmso . Its stability is also indicated by its storage recommendation at -20° C .

Result of Action

Given its potential interaction with enzymes like α-l-arabinofuranosidases , it may influence the hydrolysis of glycosidic bonds and thus affect the structure and function of various biomolecules.

Action Environment

It is known that the compound is stable at -20° c , suggesting that temperature could be a significant factor in its stability.

Eigenschaften

IUPAC Name |

2-phenylmethoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGMDBJXWCFLRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7473-38-3, 18403-12-8, 70797-93-2, 5329-50-0 | |

| Record name | NSC400277 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC170150 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231837 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000736490 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3](/img/structure/B1140038.png)

![(3R,4S,5S,6S)-1-Aza-5-carboxyl-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]octan-2-one](/img/structure/B1140041.png)

![5-[(3Ar,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide](/img/structure/B1140046.png)

![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1140051.png)

![[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate](/img/structure/B1140055.png)

![[(5S,6R,7R,8R)-6-acetyloxy-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140057.png)